molecular formula C13H14O6 B016789 5,6,7,8-Tetramethoxycoumarin CAS No. 56317-15-8

5,6,7,8-Tetramethoxycoumarin

Cat. No.: B016789
CAS No.: 56317-15-8
M. Wt: 266.25 g/mol
InChI Key: FEGDYUCKOYJQOZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetramethoxycoumarin: is a derivative of coumarin, a naturally occurring compound found in many plants This compound is characterized by the presence of four methoxy groups attached to the coumarin core at positions 5, 6, 7, and 8

Mechanism of Action

Target of Action

These include enzymes, receptors, and cellular structures, contributing to their diverse biological activities .

Mode of Action

Coumarins are known to interact with their targets in various ways, such as inhibiting enzyme activity, binding to receptors, or intercalating into dna . The exact interaction of 5,6,7,8-Tetramethoxycoumarin with its targets would depend on its specific chemical structure and the nature of the target.

Biochemical Pathways

For instance, they can influence the phenylpropanoid pathway, which is involved in the biosynthesis of a variety of secondary metabolites . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Result of Action

Coumarins are known to have a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects . The specific effects of this compound would depend on its specific targets and mode of action.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5,6,7,8-Tetramethoxycoumarin are not fully understood yet. The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. The available literature does not provide specific information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. The available literature does not provide specific information about the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well documented. The available literature does not provide specific information about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well understood. The available literature does not provide specific information about any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well documented. The available literature does not provide specific information about any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well understood. The available literature does not provide specific information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetramethoxycoumarin typically involves the introduction of methoxy groups to the coumarin core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For this compound, the starting materials would include a suitably substituted phenol and a β-keto ester with methoxy groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Pechmann condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can enhance the reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetramethoxycoumarin can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The coumarin core can be reduced to form dihydrocoumarins.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrocoumarins.

    Substitution: Formation of various substituted coumarin derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.

    Medicine: Explored for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Used as a precursor for the synthesis of dyes, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

    7-Methoxycoumarin: A coumarin derivative with a single methoxy group at position 7.

    6,7-Dimethoxycoumarin: A coumarin derivative with methoxy groups at positions 6 and 7.

    5,6,7-Trimethoxycoumarin: A coumarin derivative with methoxy groups at positions 5, 6, and 7.

Uniqueness: 5,6,7,8-Tetramethoxycoumarin is unique due to the presence of four methoxy groups, which can significantly influence its chemical reactivity and biological activity. The additional methoxy groups can enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5,6,7,8-tetramethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-15-9-7-5-6-8(14)19-10(7)12(17-3)13(18-4)11(9)16-2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGDYUCKOYJQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C2=C1C=CC(=O)O2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204860
Record name 5,6,7,8-Tetramethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56317-15-8
Record name 5,6,7,8-Tetramethoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,7,8-Tetramethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Where has 5,6,7,8-Tetramethoxycoumarin been identified in nature?

A1: this compound has been isolated from the stems and leaves of Sapium discolor [] and the chloroform portion of Ailanthus altissima []. This suggests that this compound might be present in other plant species as well, opening avenues for further phytochemical investigations.

Q2: What spectroscopic techniques are helpful in characterizing this compound?

A2: While the provided research articles do not delve into the detailed spectroscopic characterization of this compound, they highlight the use of ¹H-NMR and ¹³C-NMR for structural elucidation of this compound []. Additionally, UV spectral analysis has been theoretically studied for this molecule []. Further research employing techniques like IR, Mass Spectrometry, and X-ray crystallography could provide a comprehensive structural understanding.

Q3: Are there any studies exploring the potential biological activities of this compound?

A3: While the provided research articles primarily focus on the isolation and identification of this compound, they do not delve into its potential biological activities. Further research is needed to explore possible anti-inflammatory, antioxidant, or cytotoxic properties, among others.

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